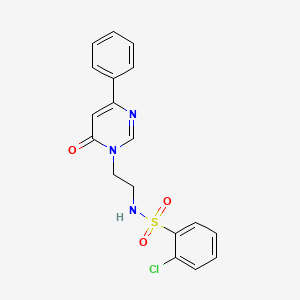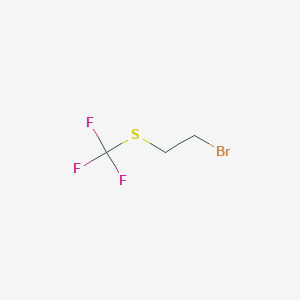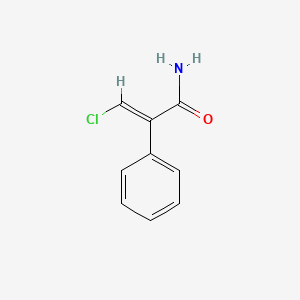![molecular formula C19H15ClN6O2S B2437329 N-{3-[1-(2-クロロフェニル)-5-メチル-1H-1,2,3-トリアゾール-4-イル]-1,2,4-チアジアゾール-5-イル}-2-メトキシベンザミド CAS No. 932487-72-4](/img/structure/B2437329.png)
N-{3-[1-(2-クロロフェニル)-5-メチル-1H-1,2,3-トリアゾール-4-イル]-1,2,4-チアジアゾール-5-イル}-2-メトキシベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[1-(2-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. Its intricate structure combines triazole and thiadiazole rings, attached to a benzamide moiety, indicating its versatility and reactivity.
科学的研究の応用
Chemistry
Catalysis: Serves as a ligand in catalytic reactions due to its unique structure.
Organic Synthesis: Intermediate for synthesizing other complex organic molecules.
Biology
Enzyme Inhibition: Functions as an inhibitor for specific enzymes, aiding biochemical studies.
Receptor Binding Studies: Investigated for its potential to bind to certain biological receptors.
Medicine
Pharmacology: Explored for its therapeutic potential in treating various diseases, including cancer and infections.
Drug Development: Serves as a lead compound for developing new pharmaceuticals.
Industry
Material Science: Used in creating specialized polymers and materials with unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(2-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide typically involves multi-step organic reactions:
Formation of 1,2,3-Triazole Ring:
Starting Materials: 2-chlorobenzyl azide and methylacetylene.
Reaction Conditions: Copper(I) catalysis (Click Chemistry), yielding the 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole.
Formation of 1,2,4-Thiadiazole Ring:
Starting Materials: Hydrazine derivatives and carbon disulfide.
Reaction Conditions: Acidic medium, forming the 1,2,4-thiadiazole moiety.
Coupling Reactions:
Coupling Step: The 1,2,4-thiadiazole intermediate is coupled with the triazole derivative.
Reaction Conditions: Using coupling agents like DCC (dicyclohexylcarbodiimide) in an organic solvent (e.g., DMF).
Final Coupling to Benzamide:
Starting Materials: The intermediate compound and 2-methoxybenzoyl chloride.
Reaction Conditions: Mild basic medium, typically triethylamine.
Industrial Production Methods
While industrial production methods are more efficient and scalable, they follow similar synthetic routes with optimization for higher yield and purity:
Optimized Reaction Conditions: Use of continuous flow reactors to enhance reaction rates and safety.
Purification: High-performance liquid chromatography (HPLC) and recrystallization techniques ensure product purity.
化学反応の分析
Types of Reactions it Undergoes
N-{3-[1-(2-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: Forms oxidized derivatives in the presence of strong oxidizing agents.
Reduction: Reduced to respective amines and alcohols under reducing conditions.
Substitution: Substitution reactions occur primarily at the benzamide and triazole rings with appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Conditions: Use of polar aprotic solvents (e.g., DMSO) and catalysts (e.g., palladium on carbon).
Major Products
Oxidation Products: Triazole and benzamide ring oxidized derivatives.
Reduction Products: Corresponding amines and alcohols.
Substitution Products: Varied products depending on the substituents introduced.
作用機序
The compound's mechanism of action involves interactions with molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins implicated in various biological processes.
Pathways Involved: Alters specific signaling pathways, leading to the desired biological effect.
類似化合物との比較
Comparison with Other Compounds
N-{3-[1-(2-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide is compared with:
N-{3-[1-(2-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide: Fluoro-substituted analogue with differing reactivity.
N-{3-[1-(2-Bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide: Brominated counterpart with altered biological activity.
Highlighting Uniqueness
Structural Uniqueness: The chlorine substituent in the compound's structure influences its chemical behavior and biological activity uniquely compared to its analogues.
特性
IUPAC Name |
N-[3-[1-(2-chlorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6O2S/c1-11-16(23-25-26(11)14-9-5-4-8-13(14)20)17-21-19(29-24-17)22-18(27)12-7-3-6-10-15(12)28-2/h3-10H,1-2H3,(H,21,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXCUJAPNBXWGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2Cl)C3=NSC(=N3)NC(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
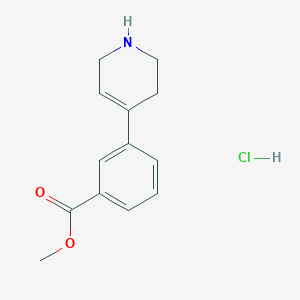
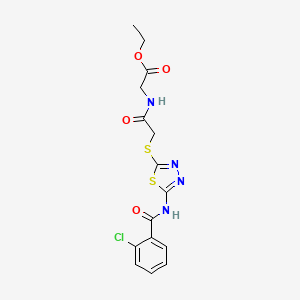
![Ethanone, 1-[1-[3-(3-pyridinyl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B2437251.png)
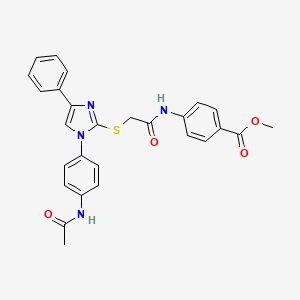
![ethyl 4-[2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate](/img/structure/B2437253.png)
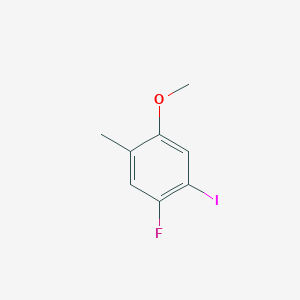
![6,6-Difluorobicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2437255.png)
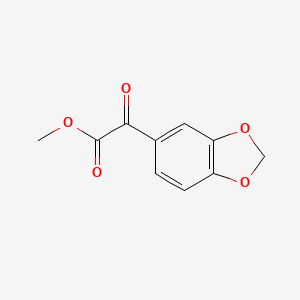
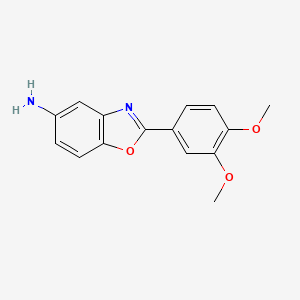
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2437262.png)
![(2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-2-(4-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2437263.png)
